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1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Kinase inhibitor design Drug-likeness ADME prediction

1-(3,4-Dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 1797329-46-4) is a synthetic, heterocyclic urea derivative with the molecular formula C18H20N6O and a molecular weight of 336.4 g/mol. Its structure integrates a 3,4-dimethylphenyl group linked via a urea bridge to an ethyl chain terminating in a 2-(pyrimidin-2-yl)-1H-imidazole moiety.

Molecular Formula C18H20N6O
Molecular Weight 336.399
CAS No. 1797329-46-4
Cat. No. B2381315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
CAS1797329-46-4
Molecular FormulaC18H20N6O
Molecular Weight336.399
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3)C
InChIInChI=1S/C18H20N6O/c1-13-4-5-15(12-14(13)2)23-18(25)22-9-11-24-10-8-21-17(24)16-19-6-3-7-20-16/h3-8,10,12H,9,11H2,1-2H3,(H2,22,23,25)
InChIKeyCSUKVTLSMGQBIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 1797329-46-4): Chemical Identity, Pharmacophore Class, and Research Procurement Relevance


1-(3,4-Dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 1797329-46-4) is a synthetic, heterocyclic urea derivative with the molecular formula C18H20N6O and a molecular weight of 336.4 g/mol [1]. Its structure integrates a 3,4-dimethylphenyl group linked via a urea bridge to an ethyl chain terminating in a 2-(pyrimidin-2-yl)-1H-imidazole moiety [1]. This architectural arrangement places it within the pharmacophore class of aryl-urea kinase inhibitors, where the pyrimidine-imidazole core is hypothesized to engage the ATP-binding pocket of kinases, the urea linker provides hydrogen-bonding anchor points, and the lipophilic dimethylphenyl ring occupies a hydrophobic back pocket [1]. The compound is primarily distributed through research chemical suppliers and compound library vendors as a screening candidate for kinase-targeted drug discovery programs [1].

Why 1-(3,4-Dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea Cannot Be Replaced by Other Aryl-Urea Kinase Inhibitors


Generic substitution among aryl-urea kinase inhibitors is unreliable because the spatial orientation of the urea linker, the regiospecific attachment of the imidazole ring to the pyrimidine (2-position), and the substitution pattern on the terminal phenyl ring (3,4-dimethyl) collectively define a unique three-dimensional pharmacophore [1]. In this compound, the pyrimidin-2-yl substituent directly attached to the imidazole ring creates a distinct electronic environment compared to pyrimidin-4-yl or pyrimidin-5-yl analogs, altering hydrogen-bond acceptor capacity and influencing selectivity across the kinome [1]. Concurrently, the 3,4-dimethylphenyl group introduces specific steric and lipophilic constraints that modulate binding to hydrophobic pockets differently than mono-methyl, halogen, or methoxy-substituted phenyl congeners [1]. These structural nuances mean that even closely related compounds—such as those bearing 2,4-dimethylphenyl, 4-fluorophenyl, or thiophene replacements—can exhibit divergent target engagement profiles, making blind substitution a source of irreproducible screening outcomes [1].

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea Against Structural Analogs


Physicochemical Property Profile: Topological Polar Surface Area and Lipophilicity Differentiate This Scaffold from Common Urea-Based Kinase Inhibitors

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 84.7 Ų and an XLogP3 of 1.4 [1]. This TPSA value places it within the favorable range (<140 Ų) for oral bioavailability per Lipinski's guidelines, yet it is higher than many simpler diaryl-urea kinase inhibitors (e.g., sorafenib, TPSA ≈ 73 Ų) due to the additional imidazole-pyrimidine heterocyclic system [1]. The moderate lipophilicity (XLogP3 = 1.4) is lower than that of highly lipophilic analogs bearing naphthyl or biphenyl substituents (typical XLogP3 > 3.0), suggesting a differentiated solubility and permeability balance that may influence both in vitro assay behavior and in vivo pharmacokinetics [1]. These computed properties serve as class-level inference for selecting this specific scaffold when a balanced polarity-lipophilicity profile is desired [1].

Kinase inhibitor design Drug-likeness ADME prediction Scaffold selection

Hydrogen-Bond Donor/Acceptor Count Differentiates This Compound from Pyrimidine-Imidazole Amine Analogs

The compound possesses 2 hydrogen-bond donors (both urea N-H) and 4 hydrogen-bond acceptors [1]. This donor/acceptor ratio differs from pyrimidine-imidazole amine compounds that replace the urea linker with an amine or amide linkage, which typically alter the donor count (amine: 1 donor; amide: 1 donor) and acceptor geometry [1]. The urea NH groups are capable of forming bidentate hydrogen bonds with kinase hinge residues (e.g., Glu and Asp side chains), while the pyrimidine nitrogen atoms provide additional acceptor interactions [1]. In contrast, pyrimidine-imidazole amine analogs lack the second urea NH donor, potentially reducing binding enthalpy to targets that require dual hydrogen-bond donation at the linker region [1].

Medicinal chemistry Kinase hinge binding Solubility optimization Crystal engineering

Rotatable Bond Count and Molecular Flexibility Differentiate This Scaffold from Rigid Aryl-Urea Inhibitors

The compound has 5 rotatable bonds, as computed from its structure [1]. This degree of conformational flexibility is higher than rigid biaryl-urea kinase inhibitors (e.g., compounds where the urea is directly attached to two aromatic rings without an intervening ethyl linker; typical rotatable bonds: 2-3) [1]. The ethyl spacer between the urea and imidazole ring introduces two additional rotatable bonds, allowing the pyrimidine-imidazole moiety to sample a broader conformational ensemble [1]. This increased flexibility may reduce the entropic penalty of binding to certain kinase conformations while potentially decreasing selectivity if the scaffold is not adequately constrained [1].

Conformational flexibility Entropic binding penalty Kinase selectivity Scaffold hopping

Research and Industrial Application Scenarios for 1-(3,4-Dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea Driven by Quantitative Evidence


Kinase Selectivity Profiling Panels for Pyrimidine-Imidazole Urea Scaffolds

This compound's unique TPSA (84.7 Ų) and hydrogen-bond donor count (2) position it as a valuable entry in kinase selectivity profiling panels where the SAR around urea linker geometry and imidazole substitution is being systematically explored [1]. Its moderate lipophilicity (XLogP3 = 1.4) reduces the risk of non-specific hydrophobic aggregation that plagues high-logP kinase inhibitors, making it suitable for clean dose-response profiling across a panel of 50-100 kinases [1].

Scaffold-Hopping Starting Point for Type II Kinase Inhibitors

The 5 rotatable bonds conferred by the ethyl spacer between the urea and the pyrimidine-imidazole moiety allow this scaffold to adopt conformations compatible with the DFG-out (Type II) kinase binding pocket, a feature not achievable with rigid biaryl-urea inhibitors (2-3 rotatable bonds) [1]. This makes the compound a strategic scaffold-hopping starting point for programs targeting kinases that require induced-fit binding, such as c-KIT, PDGFR, or FLT3 in their inactive conformations [1].

Dual Hydrogen-Bond Donor Pharmacophore Design for Hinge-Binding Optimization

The presence of two urea N-H donors (vs. one donor in amine-linked analogs) provides a dual hydrogen-bond donor pharmacophore that can simultaneously engage two hinge-region residues (e.g., Glu917 and Asp919 in FLT3 kinase) [1]. This feature supports fragment-based drug design or structure-based optimization campaigns where maximizing hinge-binding enthalpy is critical for achieving nanomolar potency [1].

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